molecular formula C26H34N2O4 B12858688 (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

Cat. No.: B12858688
M. Wt: 438.6 g/mol
InChI Key: PDINSSDFNDEVOC-KXNJDZORSA-N
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Description

The compound (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with hydroxymethyl groups, an amino group, and phenylpropanamide moieties, making it a subject of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives, phenylpropanamide, and amino acids. The synthetic route may involve:

    Cyclohexane Derivative Preparation: Functionalization of cyclohexane to introduce hydroxymethyl groups.

    Amide Bond Formation: Coupling of the cyclohexane derivative with phenylpropanamide using coupling reagents like EDCI or DCC.

    Amino Acid Derivatization: Introduction of the amino group through amino acid derivatization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of the amide bond to amines.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. It may:

    Bind to Enzymes: Inhibit or activate enzymatic activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide: can be compared with other amino acid derivatives and cyclohexane-based compounds.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and stereocenters.

    Biological Activity: Potential for unique interactions with biological targets due to its specific structure.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H34N2O4/c27-22(15-19-9-3-1-4-10-19)25(32)28-23(16-20-11-5-2-6-12-20)24(31)21-13-7-8-14-26(21,17-29)18-30/h1-6,9-12,21-23,29-30H,7-8,13-18,27H2,(H,28,32)/t21?,22-,23-/m0/s1

InChI Key

PDINSSDFNDEVOC-KXNJDZORSA-N

Isomeric SMILES

C1CCC(C(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N)(CO)CO

Canonical SMILES

C1CCC(C(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N)(CO)CO

Origin of Product

United States

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